2,2-Di-P-Tolylpropane 2,2-Di-P-Tolylpropane
Brand Name: Vulcanchem
CAS No.: 1823-31-0
VCID: VC21184760
InChI: InChI=1S/C17H20/c1-13-5-9-15(10-6-13)17(3,4)16-11-7-14(2)8-12-16/h5-12H,1-4H3
SMILES: CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C
Molecular Formula: C17H20
Molecular Weight: 224.34 g/mol

2,2-Di-P-Tolylpropane

CAS No.: 1823-31-0

Cat. No.: VC21184760

Molecular Formula: C17H20

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

2,2-Di-P-Tolylpropane - 1823-31-0

Specification

CAS No. 1823-31-0
Molecular Formula C17H20
Molecular Weight 224.34 g/mol
IUPAC Name 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene
Standard InChI InChI=1S/C17H20/c1-13-5-9-15(10-6-13)17(3,4)16-11-7-14(2)8-12-16/h5-12H,1-4H3
Standard InChI Key XIAHSJTUQAWUAW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C
Canonical SMILES CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C

Introduction

Chemical Identity and Physical Properties

2,2-Di-P-Tolylpropane, also known by its IUPAC name 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene, is an organic compound with a distinctive molecular structure. It features two para-tolyl groups (4-methylphenyl groups) connected to a central carbon atom that forms part of a propane backbone. The compound is characterized by several synonyms including Benzene, 1,1'-(1-methylethylidene)bis[4-methyl-] and 4,4PR-isopropylideneditoluene .

The molecular structure of 2,2-Di-P-Tolylpropane can be visualized as two toluene molecules joined through a central propane unit. This arrangement contributes to its specific chemical behavior and physical characteristics. The para-positioned methyl groups on each aromatic ring give the molecule its distinctive "di-p-tolyl" designation, indicating the presence of two para-tolyl substituents.

Basic Identification Parameters

The compound is uniquely identified through several standard chemical identifiers, which are essential for regulatory, research, and industrial purposes:

ParameterValue
CAS Number1823-31-0
Molecular FormulaC₁₇H₂₀
Molecular Weight224.34 g/mol
IUPAC Name1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene
Standard InChIInChI=1S/C17H20/c1-13-5-9-15(10-6-13)17(3,4)16-11-7-14(2)8-12-16/h5-12H,1-4H3
Standard InChIKeyXIAHSJTUQAWUAW-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C

The compound is registered with PubChem Compound identifier 264852, further facilitating its identification and reference in scientific databases .

Physical Properties

2,2-Di-P-Tolylpropane possesses distinct physical properties that determine its behavior under various conditions and influence its applications:

Physical PropertyValueConditions
Physical StateSolidAt room temperature
Melting Point78-78.5 °CIn ethanol as solvent
Boiling Point106-115 °CAt 0.08 Torr pressure
Density0.953±0.06 g/cm³Predicted value

These physical characteristics are important considerations for handling, storage, and processing of the compound in both laboratory and industrial settings .

Molecular Structure and Spectroscopic Properties

The molecular structure of 2,2-Di-P-Tolylpropane features a central carbon atom with two methyl groups and two p-tolyl rings attached. This arrangement creates a tetrahedral geometry around the central carbon atom. The presence of the methyl groups at the para positions of the aromatic rings influences the electronic distribution within the molecule, affecting its chemical reactivity and physical properties.

Spectroscopic techniques provide valuable information about the structural features and bonding patterns in 2,2-Di-P-Tolylpropane. While the search results don't contain specific spectroscopic data for this compound, related compounds typically show characteristic signals in NMR spectroscopy that can be used for identification and purity assessment. For aromatic compounds like 2,2-Di-P-Tolylpropane, the aromatic protons would appear in the region of 7-8 ppm in ¹H NMR, while the methyl protons would show signals at around 2-2.5 ppm .

The molecular structure contributes to the compound's stability and reactivity patterns, making it suitable for various applications and synthetic transformations. The two p-tolyl groups provide potential sites for further functionalization, expanding the compound's utility in organic synthesis and materials science.

Synthesis Methods

The synthesis of 2,2-Di-P-Tolylpropane can be achieved through several methodologies, each with specific advantages and limitations. These synthetic approaches provide pathways for obtaining the compound with varying degrees of purity and yield.

Alkylation Reactions

One of the primary methods for synthesizing 2,2-Di-P-Tolylpropane involves alkylation reactions using alkyl halides in the presence of appropriate catalysts. This approach typically utilizes the reactivity of aromatic compounds toward electrophilic substitution, allowing for the attachment of the propane backbone to the aromatic rings.

The general reaction involves the coupling of two p-tolyl units with a propane derivative under controlled conditions. Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading can significantly enhance the yield and purity of the final product.

Optimization Considerations

Research indicates that the optimization of reaction conditions plays a crucial role in achieving high yields and purity in the synthesis of 2,2-Di-P-Tolylpropane. Key factors that influence the synthetic outcome include:

  • Temperature control: Maintaining optimal temperature ranges can prevent side reactions and degradation

  • Solvent selection: Different solvents can affect the solubility of reactants and the rate of reaction

  • Catalyst type and loading: The choice of catalyst can significantly impact reaction efficiency

  • Reaction time: Optimizing reaction duration to maximize conversion while minimizing byproduct formation

These considerations are important for both laboratory-scale synthesis and potential industrial production of 2,2-Di-P-Tolylpropane.

Applications and Utility

2,2-Di-P-Tolylpropane has several notable applications across different fields, reflecting its versatile chemical properties and structural features. The compound's uses span from industrial applications to specialized research contexts.

Industrial Applications

In industrial settings, 2,2-Di-P-Tolylpropane finds applications in several areas:

  • As a precursor or intermediate in the synthesis of more complex molecules

  • In polymer chemistry, potentially contributing to the development of specialized polymers with unique properties

  • As a component in certain formulations where its structural features provide desired characteristics

The compound's thermal stability and well-defined structure make it valuable for applications requiring precise molecular architectures.

Research and Development Applications

In research contexts, 2,2-Di-P-Tolylpropane serves various purposes:

  • As a model compound for studying reaction mechanisms involving similar structural motifs

  • In structure-property relationship studies examining the effects of para-substitution on aromatic systems

  • As a reference compound for analytical method development and validation

Its well-characterized nature makes it valuable for comparative studies and method development in analytical chemistry.

Research Findings and Current Developments

Research involving 2,2-Di-P-Tolylpropane continues to evolve, with studies focusing on various aspects of its chemistry, applications, and derivatives. The search results indicate several areas of ongoing investigation.

Structure-Activity Relationships

Studies examining the relationship between molecular structure and chemical activity have included 2,2-Di-P-Tolylpropane and related compounds. The presence of methyl groups at para positions on the aromatic rings influences electronic distribution and, consequently, the compound's reactivity patterns.

Research exploring these structure-activity relationships provides insights into fundamental aspects of organic chemistry while potentially identifying new applications or synthetic opportunities. The well-defined structure of 2,2-Di-P-Tolylpropane makes it a valuable model compound for such investigations .

Derivative Compounds

Related to 2,2-Di-P-Tolylpropane, several derivative compounds have been investigated for their properties and applications:

DerivativeStructural ModificationNotable Properties
1,1,1,3,3,3-hexafluoro-2,2-di(p-tolyl)propaneIncorporation of fluorine atomsUsed as an internal standard in fluorine NMR studies
2,2-difluoro-1,3-di-p-tolylpropane-1,3-dioneAddition of carbonyl groups and fluorine atomsShows unique reactivity patterns and potential applications in synthesis

These derivatives showcase how structural modifications to the basic 2,2-Di-P-Tolylpropane framework can yield compounds with specialized properties and applications .

Analytical Methods

The development and refinement of analytical methods for the detection, quantification, and characterization of 2,2-Di-P-Tolylpropane represent another area of research interest. These methods typically involve:

  • Chromatographic techniques for separation and quantification

  • Spectroscopic methods for structural confirmation

  • Mass spectrometry for precise identification

  • Thermal analysis for physical property determination

Advances in these analytical approaches contribute to more accurate and efficient characterization of 2,2-Di-P-Tolylpropane and related compounds in various matrices .

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